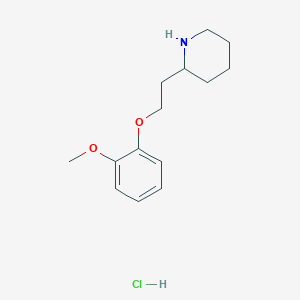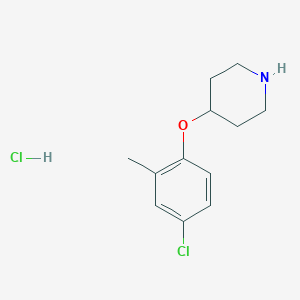
1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride
Vue d'ensemble
Description
1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride is a chemical compound with the molecular formula C₁₀H₂₂N₂·2HCl. It is a derivative of cyclopentan-1-amine, featuring a diethylamino group attached to the cyclopentane ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentan-1-amine as the starting material.
Reaction Steps: The cyclopentan-1-amine undergoes a reaction with diethylamine in the presence of a suitable catalyst, such as an acid or base, to introduce the diethylamino group.
Purification: The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are scaled up to accommodate larger production volumes, with careful monitoring of temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where the diethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of amines.
Substitution Products: Substitution reactions can yield a wide range of products depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Industry: It is used in the manufacturing of various chemical products, including polymers and coatings.
Mécanisme D'action
The mechanism by which 1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
1-((Diethylamino)methyl)cyclopentan-1-amine dihydrochloride is structurally similar to other cyclopentan-1-amines with different substituents. Some similar compounds include:
1-[(dimethylamino)methyl]cyclopentan-1-amine dihydrochloride
1-[(diethylamino)methyl]cyclopentan-1-amine
Uniqueness: The presence of the diethylamino group distinguishes this compound from its counterparts, potentially leading to different chemical and biological properties.
Propriétés
IUPAC Name |
1-(diethylaminomethyl)cyclopentan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10(11)7-5-6-8-10;;/h3-9,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGPZWRPPOMPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1(CCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


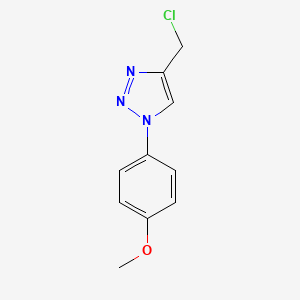
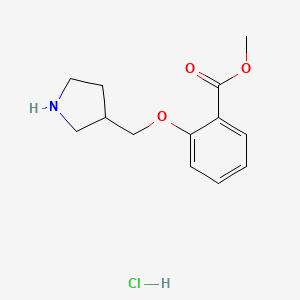
![4-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1487978.png)
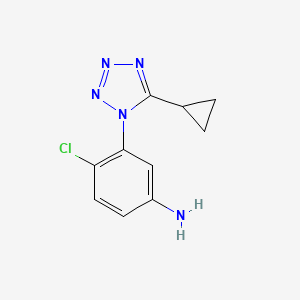

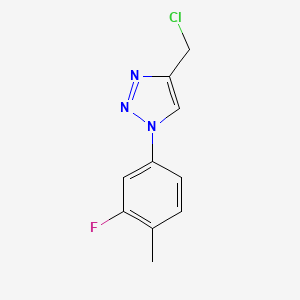
![3-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1487986.png)
![3-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487987.png)

![Methyl (2S,4S)-4-[2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487989.png)
![3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1487990.png)

